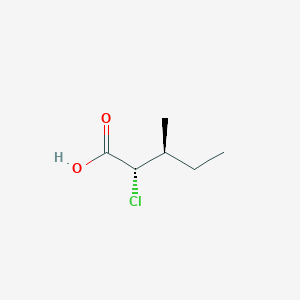

(2S,3S)-2-Chloro-3-methylvaleric Acid

Vue d'ensemble

Description

(2S,3S)-2-Chloro-3-methylvaleric Acid is a chiral compound with significant importance in organic chemistry and various industrial applications. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Chloro-3-methylvaleric Acid can be achieved through several methods. One common approach involves the chlorination of (2S,3S)-3-methylvaleric acid using thionyl chloride or phosphorus trichloride under controlled conditions . Another method includes the use of flow microreactor systems for the efficient and sustainable synthesis of the compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes, where the reaction conditions are optimized for high yield and purity. The use of advanced technologies such as continuous flow reactors has improved the efficiency and sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3S)-2-Chloro-3-methylvaleric Acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of (2S,3S)-3-methylvaleric acid.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Addition Reactions: It can participate in addition reactions with halogens like bromine and chlorine.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.

Addition: Halogens such as bromine or chlorine in the presence of inert solvents like carbon tetrachloride.

Major Products

Substitution: (2S,3S)-3-methylvaleric acid.

Elimination: Alkenes such as 2-methyl-2-pentene.

Addition: Vicinal dihalides like 2,3-dichloro-3-methylvaleric acid.

Applications De Recherche Scientifique

Anticonvulsant Activity

One of the primary applications of (2S,3S)-2-Chloro-3-methylvaleric Acid is its potential as an anticonvulsant agent. Research indicates that derivatives of this compound exhibit significant efficacy in various seizure models. For instance:

- In the Maximal Electroshock Seizure model, compounds derived from this compound showed a median effective dose (ED50) of 16 mg/kg in rats, indicating strong anticonvulsant properties .

- In studies involving the Subcutaneous Metrazole Seizure Threshold Test , these compounds elevated the seizure threshold effectively, demonstrating their potential for treating epilepsy and related disorders .

Neurological Disorders Treatment

The compound's derivatives are being investigated for treating a range of neurological disorders including:

- Epilepsy

- Status Epilepticus

- Neuropathic Pain

- Anxiety Disorders

These applications stem from its ability to modulate neurotransmitter systems and protect against chemically induced seizures .

Synthesis and Derivative Development

The synthesis of this compound has led to the development of various derivatives that enhance its pharmacological profile. For example:

- The synthesis pathways often involve starting materials like (3S)-3-methyl valeric acid , which can be transformed into multiple diastereomers with distinct biological activities .

Case Study: Anticonvulsant Efficacy

A notable study evaluated the anticonvulsant activity of a derivative of this compound in different animal models:

- Model Used : Rat-MES and scMet models.

- Findings : The derivative exhibited an ED50 of 45 mg/kg in the scMet model and was effective in preventing seizures induced by bicuculline and picrotoxin .

Case Study: Neurological Protection

Another research effort focused on the protective effects against neurotoxicity:

Mécanisme D'action

The mechanism of action of (2S,3S)-2-Chloro-3-methylvaleric Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects . The pathways involved include enzyme inhibition and activation, as well as modulation of metabolic processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2R,3R)-2-Chloro-3-methylvaleric Acid

- (2S,3S)-2-Chloro-3-hydroxyvaleric Acid

- (2S,3S)-2-Chloro-3-methylbutanoic Acid

Uniqueness

(2S,3S)-2-Chloro-3-methylvaleric Acid is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its isomers and analogs . This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes .

Activité Biologique

(2S,3S)-2-Chloro-3-methylvaleric acid, also known by its chemical identifier CID 11051847, is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C6H11ClO2

- Molecular Weight : 146.61 g/mol

- CAS Number : 32653-34-2

The compound features a chiral center, which contributes to its biological activity through interactions with various enzymes and receptors.

Target Enzymes

This compound primarily interacts with enzymes involved in metabolic pathways, particularly those related to branched-chain amino acids (BCAAs). It serves as a substrate for branched-chain α-keto acid dehydrogenase complex (BCKDC), which is crucial in the oxidative decarboxylation of BCAAs.

Biochemical Pathways

The compound is implicated in several key metabolic pathways:

- Branched-Chain Amino Acid Metabolism : It plays a significant role in the catabolism of leucine, isoleucine, and valine.

- Energy Production : By facilitating the conversion of BCAAs into energy-rich metabolites, it influences overall cellular energy metabolism.

Cellular Effects

Research indicates that this compound can modulate various cellular processes:

- Gene Expression : It alters the expression of genes involved in amino acid metabolism.

- Cell Signaling : The compound has been shown to affect signaling pathways such as mTOR, which is vital for cell growth and proliferation.

Dosage Effects

Studies demonstrate that the biological effects of this compound are dose-dependent:

- Low Doses : Enhance metabolic processes and energy production.

- High Doses : May lead to toxicity and oxidative stress, disrupting cellular homeostasis.

Case Studies and Research Findings

-

Metabolic Pathway Analysis :

A study highlighted the role of this compound in enhancing pathogen resistance in plants by affecting glucosyltransferase activity. This interaction was shown to inhibit root growth in Arabidopsis, indicating its potential agricultural applications. -

Animal Model Studies :

In animal studies, varying dosages of the compound revealed a threshold effect where moderate doses improved metabolic efficiency without adverse effects. However, excessive doses led to significant oxidative stress markers. -

Biochemical Characterization :

Detailed biochemical analysis showed that this compound participates in the regulation of various enzymes involved in BCAA metabolism. Its binding affinity with BCKDC was quantified using kinetic assays, demonstrating significant enzymatic modulation .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Substrate for BCKDC; modulates enzyme activity |

| Metabolic Pathway Involvement | Key role in BCAA catabolism; influences energy production |

| Cellular Effects | Alters gene expression; modulates mTOR signaling |

| Dosage Response | Beneficial effects at low doses; potential toxicity at high doses |

Propriétés

IUPAC Name |

(2S,3S)-2-chloro-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYSXXQDOZTXAE-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453336 | |

| Record name | (2S,3S)-2-Chloro-3-methylvaleric Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32653-34-2 | |

| Record name | (2S,3S)-2-Chloro-3-methylvaleric Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3S)-2-Chloro-3-methylvaleric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is (2S,3S)-2-Chloro-3-methylpentanoic acid used in liquid crystal synthesis?

A1: (2S,3S)-2-Chloro-3-methylpentanoic acid acts as a chiral building block in the synthesis of liquid crystal dopants and polymers. [, ] In the research presented, it specifically reacts with a methylthiopyrimidine compound to form the chiral ester 4-[2-(7S-methylnonanyl)oxy-5-pyrimidinyl]phenyl(2S,3S)-2-chloro-3-methylpentanoate. This reaction proceeds via the formation of a diazonium salt intermediate. [] This chiral ester serves as a dopant, influencing the properties of the liquid crystal mixture. Similarly, this acid is incorporated as a chiral center within the side chains of ferroelectric liquid crystalline polymers. []

Q2: How does the structure of (2S,3S)-2-Chloro-3-methylpentanoic acid contribute to the properties of the final liquid crystal materials?

A2: The (2S,3S) configuration of the chlorine and methyl groups on the pentanoic acid backbone introduces chirality into the molecule. [, ] This chirality is essential for inducing and controlling the helical arrangement of molecules within the liquid crystal phase, influencing properties such as the selective reflection of light and ferroelectricity. [] The research observed a shift in the wavelength of selectively reflected light based on temperature changes in the chiral smectic C (SmC*) phase. [] This highlights the important role of (2S,3S)-2-Chloro-3-methylpentanoic acid's stereochemistry in dictating liquid crystal behavior.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.